molecular formula C21H24FN3O4 B3083798 [{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142205-37-5

[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B3083798
CAS No.: 1142205-37-5
M. Wt: 401.4 g/mol
InChI Key: DASZWXTYQPYNNX-UHFFFAOYSA-N
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Description

[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is a useful research compound. Its molecular formula is C21H24FN3O4 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, with high potency . The interaction with MAO-B involves binding to the enzyme’s active site, leading to inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in neurotransmitter regulation, further influencing biochemical pathways related to mood and cognition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, which plays a crucial role in nucleotide synthesis and adenosine regulation . By inhibiting ENT2, this compound can alter cellular uptake of nucleosides, impacting cell proliferation and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active sites of target enzymes, such as MAO-B, leading to competitive inhibition . This binding prevents the enzyme from catalyzing its substrate, thereby modulating neurotransmitter levels in the brain. Additionally, the compound’s interaction with ENTs involves binding to specific transporter sites, resulting in non-competitive inhibition and altered nucleoside transport . These interactions highlight the compound’s potential as a modulator of biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on target enzymes and transporters over extended periods . Long-term studies have shown that the compound can sustain its biochemical activity, with minimal degradation observed in vitro . These findings suggest that this compound is a stable and effective modulator of cellular processes in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit target enzymes and transporters without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including alterations in neurotransmitter levels and potential neurotoxicity . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic pathways influence the compound’s pharmacokinetics, including its absorption, distribution, and elimination from the body. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound interacts with equilibrative nucleoside transporters (ENTs), particularly ENT2, which regulate its cellular uptake and distribution . Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues, influencing its localization and activity . These transport and distribution mechanisms are essential for understanding the compound’s pharmacodynamics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and transporters . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, such as the mitochondria or endoplasmic reticulum, further influencing its biochemical activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

2-(N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-17-8-6-16(7-9-17)25(15-21(27)28)14-20(26)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASZWXTYQPYNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132407
Record name Glycine, N-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142205-37-5
Record name Glycine, N-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142205-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl]-N-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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